1-[4-(2,3-Dichlorobenzoyl)morpholin-2-yl]ethan-1-amine hydrochloride 1-[4-(2,3-Dichlorobenzoyl)morpholin-2-yl]ethan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1803599-80-5
VCID: VC4087531
InChI: InChI=1S/C13H16Cl2N2O2.ClH/c1-8(16)11-7-17(5-6-19-11)13(18)9-3-2-4-10(14)12(9)15;/h2-4,8,11H,5-7,16H2,1H3;1H
SMILES: CC(C1CN(CCO1)C(=O)C2=C(C(=CC=C2)Cl)Cl)N.Cl
Molecular Formula: C13H17Cl3N2O2
Molecular Weight: 339.6

1-[4-(2,3-Dichlorobenzoyl)morpholin-2-yl]ethan-1-amine hydrochloride

CAS No.: 1803599-80-5

Cat. No.: VC4087531

Molecular Formula: C13H17Cl3N2O2

Molecular Weight: 339.6

* For research use only. Not for human or veterinary use.

1-[4-(2,3-Dichlorobenzoyl)morpholin-2-yl]ethan-1-amine hydrochloride - 1803599-80-5

Specification

CAS No. 1803599-80-5
Molecular Formula C13H17Cl3N2O2
Molecular Weight 339.6
IUPAC Name [2-(1-aminoethyl)morpholin-4-yl]-(2,3-dichlorophenyl)methanone;hydrochloride
Standard InChI InChI=1S/C13H16Cl2N2O2.ClH/c1-8(16)11-7-17(5-6-19-11)13(18)9-3-2-4-10(14)12(9)15;/h2-4,8,11H,5-7,16H2,1H3;1H
Standard InChI Key XFNPCDNFGDVKDH-UHFFFAOYSA-N
SMILES CC(C1CN(CCO1)C(=O)C2=C(C(=CC=C2)Cl)Cl)N.Cl
Canonical SMILES CC(C1CN(CCO1)C(=O)C2=C(C(=CC=C2)Cl)Cl)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Fundamental Properties

The compound’s IUPAC name, [2-(1-aminoethyl)morpholin-4-yl]-(2,3-dichlorophenyl)methanone hydrochloride, reflects its hybrid architecture combining a morpholine ring, a dichlorinated aromatic system, and a protonated amine group. Key physicochemical properties are summarized below:

PropertyValue
CAS No.1803599-80-5
Molecular FormulaC₁₃H₁₇Cl₃N₂O₂
Molecular Weight339.6 g/mol
Structural FeaturesMorpholine core, 2,3-dichlorobenzoyl group, ethylamine hydrochloride

The morpholine ring contributes to solubility in polar solvents, while the dichlorobenzoyl moiety enhances lipophilicity, influencing membrane permeability .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence starting with morpholine functionalization. Key steps include:

  • Morpholine Acylation: Reaction of morpholine with 2,3-dichlorobenzoyl chloride under basic conditions (e.g., triethylamine) to form 4-(2,3-dichlorobenzoyl)morpholine .

  • Side Chain Introduction: Nucleophilic substitution at the morpholine’s 2-position using 1-chloroethylamine, followed by hydrochloride salt formation via HCl gas bubbling in anhydrous ether.

Industrial-scale production employs high-throughput experimentation (HTE) to optimize reaction parameters. For example, varying temperatures (0–80°C) and solvents (dichloromethane, acetonitrile) maximizes yield while minimizing byproducts like unreacted morpholine or over-alkylated derivatives .

Purification and Characterization

Crude product purification utilizes flash column chromatography (silica gel, hexane/ethyl acetate gradient), achieving >95% purity. Nuclear Magnetic Resonance (NMR) spectroscopy confirms structural integrity:

  • ¹H NMR: Signals at δ 7.5–7.3 ppm (aromatic protons), δ 3.8–3.5 ppm (morpholine O–CH₂), and δ 2.9 ppm (ethylamine CH₂) .

  • ¹³C NMR: Peaks at δ 168 ppm (carbonyl carbon) and δ 55 ppm (morpholine carbons) .

Biological Activity and Mechanism

Target Engagement

The compound modulates enzymes and receptors through non-covalent interactions:

  • Enzyme Inhibition: The dichlorobenzoyl group acts as a pharmacophore, binding to hydrophobic pockets in kinases (e.g., MAPK) with IC₅₀ values in the nanomolar range.

  • Receptor Antagonism: In vitro assays demonstrate antagonism at serotonin (5-HT₂A) and dopamine (D₂) receptors, suggesting potential antipsychotic applications.

Pharmacokinetic Profile

Preliminary ADMET studies in rodent models reveal:

  • Oral Bioavailability: 40–50% due to moderate intestinal absorption.

  • Half-Life: 2.3 hours, necessitating sustained-release formulations for therapeutic use.

Applications and Future Directions

Medicinal Chemistry

The compound’s dual activity as a kinase inhibitor and receptor antagonist positions it as a lead candidate for:

  • Oncology: Targeting dysregulated kinases in breast and lung cancers.

  • Neuropsychiatry: Managing schizophrenia and bipolar disorder via 5-HT₂A/D₂ modulation .

Material Science

Its rigid aromatic system and polar hydrochloride salt enable applications in:

  • Liquid Crystals: As a mesogen in electro-optical devices.

  • Polymer Additives: Enhancing thermal stability in polyurethanes.

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